molecular formula C7H10N2O3S B2407372 2-Ethoxypyridine-3-sulfonamide CAS No. 1566767-66-5

2-Ethoxypyridine-3-sulfonamide

Cat. No.: B2407372
CAS No.: 1566767-66-5
M. Wt: 202.23
InChI Key: FTFJVVURCXHKOK-UHFFFAOYSA-N
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Description

2-Ethoxypyridine-3-sulfonamide is a versatile chemical compound with a molecular formula of C7H10N2O3S. It is characterized by the presence of an ethoxy group attached to the pyridine ring and a sulfonamide group at the third position. This compound is employed in various scientific studies due to its multifunctional nature, enabling researchers to explore its applications across diverse fields such as medicinal chemistry, materials science, and biological research.

Mechanism of Action

Target of Action

2-Ethoxypyridine-3-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

This compound interacts with its target by acting as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthetase, this compound inhibits the enzyme’s activity, thereby preventing the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis by this compound affects several biochemical pathways. As folic acid is crucial for the synthesis of nucleotides, its deficiency leads to a decrease in DNA synthesis . This, in turn, affects cell division and growth, particularly in rapidly dividing cells such as bacteria .

Pharmacokinetics

The pharmacokinetics of this compound, like other sulfonamides, involves absorption, distribution, metabolism, and excretion (ADME). Sulfonamides are generally well absorbed in the gastrointestinal tract . They are distributed widely in the body, including the cerebrospinal fluid, placenta, and fetal tissues . Metabolism of sulfonamides typically involves acetylation, glucuronidation, and oxidation . They are primarily excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth. By inhibiting the synthesis of folic acid, this compound prevents the formation of nucleotides, thereby inhibiting DNA synthesis . This results in the inhibition of bacterial cell division and growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances that compete for the same enzyme can affect the drug’s efficacy . Additionally, the pH of the environment can influence the ionization state of the drug, potentially affecting its absorption and distribution . Furthermore, resistance to sulfonamides can develop in bacteria through mutations or acquisition of resistance genes, which can significantly impact the drug’s effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxypyridine-3-sulfonamide typically involves the reaction of 2-ethoxypyridine with sulfonamide reagents under controlled conditions. One common method includes the use of oxidative coupling of thiols and amines, which are readily available low-cost commodity chemicals . This method allows for the efficient production of sulfonamides in a single step.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar oxidative coupling techniques. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxypyridine-3-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions where it reacts with oxygen to form oxides.

    Substitution: Electrophilic substitution reactions are common, especially at the nitrogen atom of the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Typically involves electrophilic reagents like halogens or nitro groups under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-Ethoxypyridine-3-sulfonamide is employed in various scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: Utilized in the development of advanced materials with specific properties.

    Biological Research: Investigated for its biological activity and potential as a drug candidate.

Comparison with Similar Compounds

    Sulfamethazine: Commonly used in veterinary medicine for treating bacterial infections.

    Sulfadiazine: Used in combination with other drugs to treat toxoplasmosis.

Uniqueness: 2-Ethoxypyridine-3-sulfonamide is unique due to its specific structural features, such as the ethoxy group and the position of the sulfonamide group on the pyridine ring

Properties

IUPAC Name

2-ethoxypyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-2-12-7-6(13(8,10)11)4-3-5-9-7/h3-5H,2H2,1H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFJVVURCXHKOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566767-66-5
Record name 2-ethoxypyridine-3-sulfonamide
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